molecular formula C25H22N4O5 B5104936 phenyl N-[3-(1H-indol-3-yl)-1-(2-methyl-5-nitroanilino)-1-oxopropan-2-yl]carbamate

phenyl N-[3-(1H-indol-3-yl)-1-(2-methyl-5-nitroanilino)-1-oxopropan-2-yl]carbamate

Cat. No.: B5104936
M. Wt: 458.5 g/mol
InChI Key: OOLQKTQRBFXIOS-UHFFFAOYSA-N
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Description

Phenyl N-[3-(1H-indol-3-yl)-1-(2-methyl-5-nitroanilino)-1-oxopropan-2-yl]carbamate is a complex organic compound that features an indole moiety, a nitroaniline group, and a carbamate linkage. This compound is of interest due to its potential biological and pharmacological activities, which are derived from its unique structural components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[3-(1H-indol-3-yl)-1-(2-methyl-5-nitroanilino)-1-oxopropan-2-yl]carbamate typically involves multicomponent reactions. One common method involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions with sulfamic acid as a catalyst . This method is advantageous due to its operational simplicity and the ease of purification by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[3-(1H-indol-3-yl)-1-(2-methyl-5-nitroanilino)-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

Phenyl N-[3-(1H-indol-3-yl)-1-(2-methyl-5-nitroanilino)-1-oxopropan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl N-[3-(1H-indol-3-yl)-1-(2-methyl-5-nitroanilino)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitroaniline group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Phenyl N-[3-(1H-indol-3-yl)-1-(2-methyl-5-nitroanilino)-1-oxopropan-2-yl]carbamate can be compared with other indole derivatives and carbamate compounds:

    Indole-3-carboxylic acid: Similar in structure but lacks the carbamate and nitroaniline groups.

    Carbaryl (1-naphthyl N-methylcarbamate): A well-known carbamate insecticide, but structurally different due to the absence of the indole and nitroaniline moieties.

    Phenyl N-(2-chloroethyl)carbamate: Another carbamate compound, but with different substituents leading to different biological activities.

The uniqueness of this compound lies in its combination of the indole, nitroaniline, and carbamate functionalities, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

phenyl N-[3-(1H-indol-3-yl)-1-(2-methyl-5-nitroanilino)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-16-11-12-18(29(32)33)14-22(16)27-24(30)23(28-25(31)34-19-7-3-2-4-8-19)13-17-15-26-21-10-6-5-9-20(17)21/h2-12,14-15,23,26H,13H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLQKTQRBFXIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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